molecular formula C13H9ClO2S B188728 Benzoic acid, 2-[(4-chlorophenyl)thio]- CAS No. 6469-85-8

Benzoic acid, 2-[(4-chlorophenyl)thio]-

Cat. No. B188728
M. Wt: 264.73 g/mol
InChI Key: NKMIZDAAUIGVMP-UHFFFAOYSA-N
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Patent
US04094900

Procedure details

To a well stirred mixture of 15.7 g. (0.1 mole) of 2-chlorobenzoic acid and 15.0 g. (0.1 mole) of sodium iodide in 250 ml. of 4-chlorothiophenol was rapidly added a solution of 16 g. (0.4 mole) of sodium hydroxide dissolved in 16 ml. of water. The reaction mixture was heated and concentrated under reduced pressure to an internal temperature of about 145° C. to remove the water and some excess 4-chlorothiophenol. The residue was then stirred at 170° C. for about 7 hours, cooled and diluted with 250 ml. of water. The solution was acidified with dilute hydrochloric acid and extracted with ethyl acetate. The ethyl acetate extractions were washed with water, dried with magnesium sulfate and concentrated under reduced pressure. The residue was recrystallized from a benzene-hexane mixture to give 2-(4'-chlorothiophenoxy)benzoic acid having a melting point of 239°-240° C.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.4 mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[I-].[Na+].[Cl:13][C:14]1[CH:19]=[CH:18][C:17]([SH:20])=[CH:16][CH:15]=1.[OH-].[Na+]>O>[Cl:13][C:14]1[CH:19]=[CH:18][C:17]([S:20][C:2]2[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=2[C:4]([OH:6])=[O:5])=[CH:16][CH:15]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC=C1
Step Two
Name
Quantity
0.1 mol
Type
reactant
Smiles
[I-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)S
Step Four
Name
Quantity
0.4 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
To a well stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixture of 15.7 g
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to an internal temperature of about 145° C.
CUSTOM
Type
CUSTOM
Details
to remove the water
STIRRING
Type
STIRRING
Details
The residue was then stirred at 170° C. for about 7 hours
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
diluted with 250 ml
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The ethyl acetate extractions
WASH
Type
WASH
Details
were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from a benzene-hexane mixture

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(SC2=C(C(=O)O)C=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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